molecular formula C10H14ClNO2 B13038408 (R)-2-Amino-3-(O-tolyl)propanoic acid hcl

(R)-2-Amino-3-(O-tolyl)propanoic acid hcl

Cat. No.: B13038408
M. Wt: 215.67 g/mol
InChI Key: OLVYTUJNORCBEE-SBSPUUFOSA-N
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Description

(R)-2-Amino-3-(O-tolyl)propanoic acid HCl is a chiral non-proteinogenic amino acid derivative characterized by an O-tolyl (2-methylphenyl) substituent at the β-carbon of the alanine backbone. Its molecular formula is C₁₀H₁₄ClNO₂ (molecular weight: 215.68 g/mol), with a hydrochloride salt enhancing solubility and stability . The compound’s solubility profile includes high solubility in water (77.5 mg/mL; 0.433 mol/L) and methanol, attributed to its ionic nature and polar functional groups . It is classified under "Warning" for hazards (H302, H315, H319, H335), necessitating careful handling in laboratory settings .

This compound’s structural uniqueness lies in the O-tolyl group, which introduces steric and electronic effects distinct from other aryl-substituted amino acids. Potential applications span pharmaceutical research, such as enzyme inhibition studies or peptide synthesis, though specific biological activities remain underexplored in the provided evidence.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

OLVYTUJNORCBEE-SBSPUUFOSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)N.Cl

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available O-tolylacetic acid.

    Amidation: The O-tolylacetic acid is converted to its corresponding amide using ammonia or an amine.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated resolution techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(O-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • O-Tolyl vs. Hydroxyphenyl (D-Tyrosine) :
    The O-tolyl group in the target compound increases lipophilicity compared to D-tyrosine’s polar 4-hydroxyphenyl group. This enhances membrane permeability but reduces aqueous solubility (77.5 mg/mL vs. D-tyrosine’s 0.33 mg/mL) .
  • O-Tolyl vs. Indole (D-Tryptophan): D-Tryptophan’s indole ring enables π-π stacking and hydrogen bonding, critical for protein binding.
  • Halogenated Derivatives (4-Chloro, 4-Bromo) : Halogen substituents (e.g., 4-chloro in , 4-bromo in ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. However, the O-tolyl group’s methyl may offer similar steric effects without electronic withdrawal.

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